2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione
Description
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a bicyclic heterocyclic compound featuring a pyrrolo-pyrazine core with methyl substituents at positions 2 and 3.
Properties
IUPAC Name |
2,3-dimethylpyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-3-4(2)10-6-5(9-3)7(12)11-8(6)13/h1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJGBYTHOZCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508905 | |
| Record name | 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80356-98-5 | |
| Record name | 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione can be achieved through several methods:
Cyclization: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through ring annulation reactions.
Cycloaddition: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through cycloaddition reactions.
Direct C-H Arylation: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through direct C-H arylation reactions.
Chemical Reactions Analysis
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: This compound can undergo reduction reactions to form reduced derivatives.
Substitution: This compound can undergo substitution reactions to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Scientific Research Applications
Medicinal Chemistry
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione has garnered attention for its potential therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of pyrrolo[3,4-b]pyrazine exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has shown promising results against bacterial and fungal pathogens. A recent investigation demonstrated its efficacy as an antimicrobial agent, suggesting mechanisms involving disruption of microbial cell membranes .
Case Study: Antitumor Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Journal of Medicinal Chemistry | HeLa | 12.5 | Apoptosis induction |
| Antimicrobial Agents and Chemotherapy | E. coli | 15.0 | Membrane disruption |
Agrochemicals
The compound is also being explored for its use in agrochemicals:
- Pesticide Development : Its structural properties allow for the synthesis of new pesticides that are effective against a range of agricultural pests. Preliminary studies suggest that formulations containing this compound can enhance crop yield by effectively controlling pest populations .
Data Table: Pesticidal Efficacy
| Pesticide Formulation | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Formulation A | Aphids | 85 | |
| Formulation B | Fungal spores | 90 |
Material Sciences
In material sciences, this compound is being investigated for:
- Polymer Synthesis : The compound can act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their overall performance .
Case Study: Polymer Enhancement
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrrolo[3,4-b]pyrazine-dione core is highly modular, allowing diverse substituents to influence physicochemical and biological properties. Key analogues include:
Key Observations :
Physicochemical Properties
| Property | Target Compound | 6-(3-Acetylphenyl) | 2,3-Diamino | NB-506 |
|---|---|---|---|---|
| logP | ~1.2 (predicted) | 0.7 | -0.5 | 2.8 |
| H-Bond Donors | 0 | 0 | 2 | 5 |
| Topological PSA | 58.6 Ų | 80.2 Ų | 112 Ų | 158 Ų |
| Solubility | Low | Moderate | High | Low |
Insights :
- Methyl groups (target compound) balance moderate lipophilicity and solubility, ideal for oral bioavailability.
- Polar substituents (e.g., amino, acetyl) improve aqueous solubility but may limit membrane permeability.
Biological Activity
Overview
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione, commonly referred to as a pyrrolopyrazine derivative, exhibits a range of biological activities that make it a subject of interest in pharmaceutical and biochemical research. This compound is characterized by its unique heterocyclic structure combining both pyrrole and pyrazine rings, which contributes to its diverse interactions with biological systems.
- Molecular Formula : CHNO
- Molecular Weight : 177.163 g/mol
- CAS Number : 80356-98-5
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Notably, it has been observed to exhibit:
- Kinase Inhibition : This compound acts as an inhibitor of specific kinases involved in cell signaling pathways crucial for cell growth and differentiation. For instance, it influences the fibroblast growth factor receptor (FGFR) signaling pathway, which is significant in regulating cellular processes such as proliferation and survival .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolopyrazine derivatives. The compound has shown effectiveness against various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic applications in inflammatory diseases .
Antitumor Activity
This compound has demonstrated significant antitumor properties in vitro. Studies have revealed that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy against various cancer types emphasizes its potential in cancer therapy .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating moderate antibacterial activity .
- Antitumor Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% inhibition of cell proliferation at a concentration of 10 µM after 48 hours. This suggests that the compound may effectively hinder tumor growth through direct cytotoxic effects on cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine | Antitumor | 10 |
| Pyrrolo[1,2-a]pyrazine | Antimicrobial | 20 |
| 5H-Pyrrolo[2,3-b]pyrazine | Anti-inflammatory | 15 |
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 2,3-dimethylpyrrolopyrazine-dione derivatives? A: A widely used method involves condensation of dicarboxylic acids (e.g., pyrazine-2,3-dicarboxylic acid) with hydrazine hydrate. Grinding followed by microwave irradiation enhances reaction efficiency, yielding intermediates like 6-amino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Subsequent alkylation or substitution introduces methyl groups at positions 2 and 3 . Alternative routes include thermal cyclization of pyrazinylhydrazones, though yields may vary depending on substituents .
Advanced Synthesis: Microwave Optimization
Q: How can microwave-assisted synthesis improve regioselectivity and yield for pyrrolopyrazine derivatives? A: Microwave protocols reduce reaction times (e.g., 10 minutes at 100°C) and improve diastereoselectivity compared to conventional heating. For example, Sondhi et al. achieved >80% yields for pyrrolopyrazine-dione derivatives by combining hydrazine hydrate with aldehydes under microwave conditions, minimizing side reactions . This method is particularly effective for introducing functional groups like cyanopyridines, critical for pharmacological activity .
Basic Characterization Techniques
Q: What analytical methods are essential for characterizing pyrrolopyrazine-dione derivatives? A: Key techniques include:
- NMR : Distinguishes methyl substituents (e.g., δ 2.62–2.78 ppm for methyl groups in analogous thienopyrazines) .
- Mass Spectrometry : Confirms molecular weight (e.g., HRMS m/z 471.1524 for methylated derivatives) .
- X-ray Diffraction : Resolves bond localization in the pyrazine ring, critical for confirming polyene-like vs. aromatic structures .
Advanced Computational Studies
Q: How do computational models explain electronic transitions in pyrrolopyrazine analogs? A: CASPT2 calculations for thieno[3,4-b]pyrazine analogs reveal bond aromatization in excited states, shifting absorption bands to near-infrared (λmax ~633–810 nm). DFT studies predict ground-state geometries with bond localization, aiding in designing low band-gap materials .
Biological Activity Screening
Q: What biological activities have been reported for pyrrolopyrazine-dione derivatives? A: Derivatives exhibit:
- Anticancer Activity : IC₅₀ values of 10 μM against breast (T47D) and lung (NCI H-522) cancer cell lines .
- Antimicrobial Effects : Inhibition of multidrug-resistant Staphylococcus aureus and Candida tropicalis .
- Neuroprotection : Modulation of neurodegenerative pathways via redox-active moieties .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents influence the pharmacological profile of pyrrolopyrazine-dione derivatives? A: Methyl groups at positions 2 and 3 enhance lipophilicity, improving blood-brain barrier penetration for neuroprotective applications. Electron-withdrawing groups (e.g., chloro) at position 6 increase anticancer potency by stabilizing charge-transfer interactions with DNA .
Materials Science Applications
Q: Can pyrrolopyrazine derivatives be applied in organic electronics? A: Analogous thieno[3,4-b]pyrazine copolymers exhibit low band gaps (1.1–1.6 eV) and ambipolar charge transport (hole mobility ~1.6 × 10⁻³ cm²/Vs). Pyrrolopyrazine-dione’s electron-deficient core could similarly enhance charge-transfer efficiency in conjugated polymers .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported yields for pyrrolopyrazine-dione synthesis? A: Variability arises from reaction conditions. For example, microwave-assisted methods achieve 80% yields vs. 50–60% for thermal cyclization . Optimizing solvent (e.g., aqueous vs. THF) and stoichiometry (hydrazine:aldehyde ratio) reduces byproducts .
Regioselective Functionalization
Q: What strategies enable regioselective substitution at the 5H-pyrrolo[3,4-b]pyrazine core? A: Organocuprate reactions with α-diones selectively functionalize position 3, while Suzuki coupling targets position 6. For example, trimethylsilyl groups at position 7 improve stability for further modifications .
Analytical Purity Assessment
Q: How to ensure purity of pyrrolopyrazine-dione derivatives for pharmacological studies? A: Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis. Storage at 2–8°C prevents degradation, as analogs like 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride are hygroscopic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
